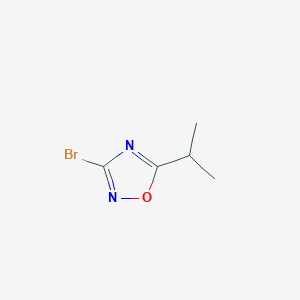![molecular formula C24H16N2O4 B169321 4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibenzoic acid CAS No. 143954-72-7](/img/structure/B169321.png)
4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4,4’-([2,2’-Bipyridine]-4,4’-diyl)dibenzoic acid” is a compound that has been used in the synthesis of various materials. It has been used as a monomer in the synthesis of polybenzimidazole (PBI) copolymers . It has also been used in the preparation of Metal Organic Frameworks (MOFs) .
Synthesis Analysis
This compound has been used in the solvothermal synthesis of novel non-planar PBI copolymers . It has also been used in the solvothermal synthesis of isostructural lanthanide metal–organic frameworks (Ln-MOFs), where Ln represents lanthanide elements such as Eu, Tb, Gd, and Y .Molecular Structure Analysis
The molecular structure of this compound has been characterized using techniques such as single crystal X-ray diffraction, PXRD, TGA, FT-IR, and SQUID magnetometry .Chemical Reactions Analysis
In the context of MOFs, this compound has been used to form trinuclear secondary building units, which further construct a three-dimensional framework .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been studied using various techniques. For example, its porosity and pore-size data were studied using Materials Studio .Aplicaciones Científicas De Investigación
Metal-Organic Frameworks (MOFs) and Coordination Polymers
Synthesis and Structural Diversity
This compound has been utilized in synthesizing new porous coordination polymers and metal-organic frameworks (MOFs) with a variety of metal ions, demonstrating its versatility in constructing complex structures. These structures exhibit interesting properties, such as drastic temperature-induced framework breathing, which could have implications for gas storage and separation technologies (Wei et al., 2014).
Luminescence and Sensing Applications
Some coordination polymers synthesized using this compound exhibit photoluminescent properties, making them potential candidates for sensing applications. For example, their luminescent sensing behaviors toward metal ions and nitro explosives have been explored, highlighting their potential in environmental monitoring and safety applications (Wang et al., 2017).
Hydrogen Bonding and Supramolecular Architectures
Structural Insights from Co-crystals
Research on co-crystals involving 4,4'-bipyridine and various carboxylic acids, including 4-hydroxybenzoic acid, has provided insights into synthon polymorphism and pseudopolymorphism. These studies help understand the structural landscape of co-crystals and the roles of hydrogen bonding in their formation, relevant for designing materials with desired properties (Mukherjee & Desiraju, 2011).
Advanced Materials for Energy and Environmental Applications
Dye-Sensitized Solar Cells (DSSCs)
A novel copper(I) complex using a derivative of this ligand showed promising performance as a photosensitizer in dye-sensitized solar cells, highlighting the potential of such materials in renewable energy technologies (Colombo et al., 2013).
Liquid Crystalline Properties
The compound's derivatives have been studied for their liquid crystalline properties, which could be harnessed in the development of novel display technologies and optical devices. The relationship between liquid crystallinity and hydrogen bonding in mixtures has been a particular focus, offering insights into the design of materials with tailored phase behaviors (Martinez-Felipe et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
4-[2-[4-(4-carboxyphenyl)pyridin-2-yl]pyridin-4-yl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O4/c27-23(28)17-5-1-15(2-6-17)19-9-11-25-21(13-19)22-14-20(10-12-26-22)16-3-7-18(8-4-16)24(29)30/h1-14H,(H,27,28)(H,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDNLKPOONKNTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=C2)C3=NC=CC(=C3)C4=CC=C(C=C4)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363919 |
Source


|
| Record name | 4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibenzoic acid | |
CAS RN |
143954-72-7 |
Source


|
| Record name | 4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one](/img/structure/B169262.png)




![Tris[4-(2-thienyl)phenyl]amine](/img/structure/B169270.png)